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molecular formula C11H8FNO2 B8453003 1-(2-(4-Fluorophenyl)oxazol-4-yl)ethanone

1-(2-(4-Fluorophenyl)oxazol-4-yl)ethanone

Cat. No. B8453003
M. Wt: 205.18 g/mol
InChI Key: GWWDLJVMCFUACK-UHFFFAOYSA-N
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Patent
US08901156B2

Procedure details

A solution of 2-(4-fluorophenyl)oxazole-4-carbaldehyde (400 mg, 2.09 mmol) in dry chloroform (5 mL) was cooled to 0° C. and a freshly prepared solution of diazomethane in ether (20 mL) was added. The reaction mixture was stirred for 1 h and quenched with 10% aqueous NaHCO3 solution. The crude product was extracted with CH2Cl2 and the combined extracts were dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel 60-120 mesh, eluent 5-8% EtOAc in petroleum ether) to afford 1-(2-(4-fluorophenyl)oxazol-4-yl)ethanone (250 mg, yield 58%) as a white solid. 1H NMR (400 MHz, CDCl3) δ 8.25 (s, 1H), 8.12-8.09 (m, 2H), 7.21-7.17 (t, J=8.7 Hz, 2H), 2.60 (s, 3H). MS (ESI) m/z: Calculated for C11H8FNO2: 205.05. found: 205.9 (M+H)+.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][CH:10]=[C:11]([CH:13]=[O:14])[N:12]=2)=[CH:4][CH:3]=1.[N+](=[CH2:17])=[N-]>C(Cl)(Cl)Cl.CCOCC>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[O:9][CH:10]=[C:11]([C:13](=[O:14])[CH3:17])[N:12]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1OC=C(N1)C=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with 10% aqueous NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
The crude product was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica gel 60-120 mesh, eluent 5-8% EtOAc in petroleum ether)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1OC=C(N1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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